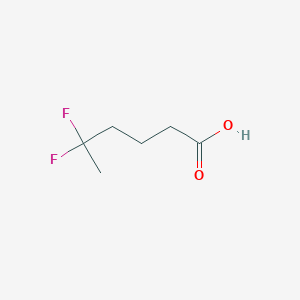

5,5-Difluorohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluorohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(7,8)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJFHPZLBFISOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Fluorination Reactions Pertinent to 5,5 Difluorohexanoic Acid Synthesis

Elucidation of Reaction Mechanisms

In a different context, hydrogen bonding phase-transfer catalysis (HB-PTC) utilizes a chiral H-bond donor to transport solid alkali metal fluorides into the solution as a chiral hydrogen-bonded fluoride (B91410) complex. acs.org This complex can then act as a nucleophile in enantioselective fluorination reactions. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, which can then undergo fluorination. mdpi.comresearchgate.net These reactions can proceed through either a reductive or oxidative quenching cycle.

In the reductive quenching cycle , the excited photocatalyst is first reduced by an electron donor. The resulting more strongly reducing species can then reduce a fluorinated substrate, leading to the cleavage of a C-F bond and the formation of a carbon-centered radical. mdpi.comacs.orgnih.gov For example, the C-F bond cleavage of trifluoromethyl alkenes can be initiated by the addition of a radical to the double bond, followed by fluoride elimination. mdpi.com

The generation of fluorinated radicals from sources like difluorostyrenes has been achieved using a 4-tetrafluoropyridinylthio group as a photoredox-active moiety. rsc.org Single electron reduction of the C-S bond, enabled by the electron-poor azine ring, leads to the formation of fluoroalkyl radicals. rsc.org

In the oxidative quenching pathway , the excited photocatalyst is quenched by an oxidant, which can be the fluorinating agent itself. acs.orgmdpi.comnih.gov For instance, in the decarboxylative fluorination of aliphatic carboxylic acids, the excited iridium(III) photocatalyst is proposed to be quenched by Selectfluor®, an electrophilic fluorinating agent. nih.gov This generates a highly oxidizing Ir(IV) species, which then oxidizes the carboxylate, leading to decarboxylation and the formation of an alkyl radical. This radical is subsequently trapped by another equivalent of Selectfluor® to yield the final fluoroalkane. nih.govmdpi.com

Experimental evidence, such as fluorescence quenching studies, supports this oxidative quenching mechanism. The fluorescence of the excited photocatalyst is quenched by Selectfluor® but not by the carboxylate substrate, indicating that the reduction of the fluorinating agent is the initial step in the catalytic cycle. nih.gov Similarly, in the trifluoromethylation of indazoles, the excited photocatalyst is oxidized by a hypervalent iodine reagent. mdpi.com

| Quenching Pathway | Initiating Step | Role of Fluorinating Agent | Example Reaction |

| Reductive | Reduction of excited photocatalyst by a donor | Can be the source of the radical after C-F bond cleavage | C-F functionalization of trifluoromethylarenes acs.orgnih.gov |

| Oxidative | Oxidation of excited photocatalyst by an acceptor | Can act as the initial oxidant and the fluorine source | Decarboxylative fluorination of carboxylic acids nih.gov |

The hydrofluoroalkylation of alkenes often proceeds through a radical mechanism. d-nb.inforesearchgate.net For example, the visible-light-induced hydromono- and difluoroalkylation of alkenes with α-fluoro carboxylic acids is proposed to occur via a radical process. researchgate.net This metal-free protocol provides a direct route to mono- and difluoroalkylated alkanes. researchgate.net

Similarly, the hydroaryldifluoromethylation of alkenes with α,α-difluoroarylacetic acids under photoredox catalysis proceeds through a radical hydroaryldifluoromethylation pathway following decarboxylation promoted by a hypervalent iodine reagent. acs.org The use of bromo- and iodo-substituted difluorinated silanes in coupling with electron-deficient alkenes also follows a radical chain process, leading to hydrofluoroalkylation products. acs.org Mechanistic analyses and theoretical calculations have also pointed towards a novel aminyl radical/polar crossover mechanism in the C-H bond difluoroalkylation of aldehyde-derived hydrazones. nih.gov

Stereochemical and Regiochemical Control in Fluorination

Achieving high levels of stereochemical and regiochemical control is a significant challenge in fluorination chemistry. The unique properties of fluorine can heavily influence the outcome of these reactions. rsc.org

The selective synthesis of either gem-difluoroalkanes or α-fluorocarboxylic acids from the same starting material highlights the importance of reaction conditions in controlling chemoselectivity. numberanalytics.comnumberanalytics.com In the silver-catalyzed decarboxylative fluorination of malonic acid derivatives, the choice of base and solvent is crucial for directing the reaction towards either monofluorination or gem-difluorination. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgresearchgate.net

For instance, using sodium benzoate (B1203000) in a ternary solvent system of acetonitrile, water, and n-hexane can favor the formation of gem-difluoroalkanes. researchgate.net Conversely, employing potassium hydrogen phosphate (B84403) in a biphasic system of cyclopentyl methyl ether and water can lead to the preferential formation of α-fluorocarboxylic acids. researchgate.net The presence of water can also influence the outcome in other systems; in the fluorination of phenylacetic acid derivatives, aqueous conditions favor decarboxylative fluorination, while non-aqueous conditions lead to the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org

Several factors contribute to this tunable chemoselectivity:

Nature of the Fluorinating Agent: Different fluorinating agents possess varying reactivities and selectivities. numberanalytics.com

Reaction Conditions: Temperature and solvent can significantly impact the reaction pathway. numberanalytics.comnumberanalytics.com

Substrate Structure: The electronic and steric properties of the substrate influence the site of fluorination. numberanalytics.comnumberanalytics.com

Catalyst and Additives: The choice of catalyst and additives like bases can modulate the reactivity and selectivity of the fluorinating agent. numberanalytics.comnumberanalytics.com

A proposed mechanism for the Ag-catalyzed reaction involves the formation of an α-carboxylic acid radical. nih.gov The subsequent reaction pathway, leading to either mono- or di-fluorination, is then dictated by the specific reaction conditions. mdpi.comnih.gov

| Starting Material | Product Type | Key Reaction Condition |

| Malonic Acid Derivatives | gem-Difluoroalkanes | Silver catalyst, Sodium Benzoate (base), CH₃CN/H₂O/n-hexane (solvent) researchgate.net |

| Malonic Acid Derivatives | α-Fluorocarboxylic Acids | Silver catalyst, K₂HPO₄ (base), CPME/H₂O (solvent) researchgate.net |

| Phenylacetic Acid Derivatives | Decarboxylative Fluorination Product | Selectfluor, 4-(dimethylamino)pyridine, Water organic-chemistry.org |

| Phenylacetic Acid Derivatives | α-Fluoro-α-arylcarboxylic Acids | Selectfluor, 4-(dimethylamino)pyridine, Non-aqueous conditions organic-chemistry.org |

Regioselective Addition of Nucleophiles to Gem-Difluoroalkenes

The addition of nucleophiles to gem-difluoroalkenes is a fundamental approach for constructing molecules containing a difluoromethylene (-CF2-) group, a key structural feature of 5,5-difluorohexanoic acid. The inherent electronic properties of gem-difluoroalkenes dictate their reactivity towards nucleophiles. The two strongly electron-withdrawing fluorine atoms render the difluorinated carbon atom electrophilic and susceptible to nucleophilic attack. nih.govacs.orgnih.gov This polarization is a key factor in determining the regioselectivity of the addition.

However, a common challenge in these reactions is the propensity of the resulting β-fluoroanionic intermediate to undergo rapid β-fluoride elimination, leading to the formation of monofluoroalkene byproducts instead of the desired saturated difluorinated compound. nih.govacs.orgnih.gov Consequently, a significant area of research has focused on developing "fluorine-retentive" strategies that favor the formation of the C-CF2 bond. nih.gov

The regioselectivity of nucleophilic attack can be influenced by the substitution pattern of the gem-difluoroalkene. For instance, with alkyl-substituted gem-difluoroalkenes, nucleophilic attack preferentially occurs at the gem-difluorinated carbon. This is attributed to the stabilizing effect of fluorine hyperconjugation on the developing cationic character at this position. nih.gov Conversely, for aryl-substituted substrates, the regioselectivity can be reversed, with the nucleophile attacking the benzylic position where the cationic charge is better stabilized by the aryl group. nih.gov

Recent advancements have demonstrated catalyst-free, thermal conditions for the regioselective addition of carboxylic acids to tetrasubstituted and trisubstituted β,β-difluoroacrylates. nih.govacs.org This method provides a direct route to esters containing a gem-difluoromethylene unit. A proposed concerted mechanism suggests that the ester group of the difluoroacrylate is protonated by the carboxylic acid, while the oxygen of the acid attacks the electron-deficient β-carbon. This pathway circumvents the formation of an unstable β-fluoro anion, thus avoiding the β-fluoride elimination side reaction. acs.org

The scope of nucleophiles extends beyond carboxylic acids. For example, morpholine (B109124) has been shown to mediate a defluorinative cycloaddition with gem-difluoroalkenes and organic azides. nih.govbeilstein-journals.org In this reaction, morpholine acts as the initial nucleophile, attacking the α-position of the gem-difluoroalkene. This is followed by an elimination and subsequent [3+2] cycloaddition with the azide (B81097) to form highly substituted triazoles. nih.govbeilstein-journals.org

Detailed research findings on the regioselective addition of various nucleophiles to gem-difluoroalkenes are summarized in the following tables.

Table 1: Optimization of Carboxylic Acid Addition to a Tetrasubstituted gem-Difluoroalkene

| Entry | Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Acid | Methanol | 75 | 24 | Low |

| 2 | Acetic Acid | Dioxane | 75 | 24 | 85 |

| 3 | Acetic Acid | Toluene | 75 | 24 | 78 |

| 4 | Acetic Acid | CH3CN | 75 | 24 | 80 |

| 5 | Pivalic Acid | Dioxane | 75 | 24 | 92 |

| 6 | Benzoic Acid | Dioxane | 75 | 24 | 88 |

Data adapted from studies on the hydroacetoxylation of difluoroacrylates. nih.govacs.org

Table 2: Regioselective Addition of Nucleophiles to Aryl-Substituted gem-Difluoroalkenes

| Entry | Nucleophile | Catalyst/Conditions | Product Type | Regioselectivity |

| 1 | Thiophenol | Base-catalyzed | S-CF2 bond formation | High |

| 2 | Phenol | Base-catalyzed | O-CF2 bond formation | High |

| 3 | Alkyl Thiols | Acid-catalyzed | S-CF2 bond formation | High |

| 4 | Alcohols | Photocatalysis | O-CF2 bond formation | High |

| 5 | TMSCN | Cs2CO3 (catalytic) | Cyanation (SNV) | High |

This table summarizes findings from various studies on the functionalization of trisubstituted difluorostyrenes and related compounds. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of this compound, offering unparalleled insight into its molecular structure.

Application of Fluorine-19 NMR for Direct Fluorine Detection and Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and direct method for the detection and analysis of fluorine atoms within a molecule. researchgate.net Due to the 100% natural abundance and high magnetogyric ratio of the ¹⁹F nucleus, this technique provides high sensitivity. biophysics.org In the context of this compound, ¹⁹F NMR is instrumental in confirming the presence of the gem-difluoro group at the C5 position. The chemical shift of the fluorine signals provides crucial information about their electronic environment. The ¹⁹F chemical shifts are highly sensitive to the surrounding substituents, and empirical models have been developed to predict these shifts in fluorinated aliphatic compounds. researchgate.net The coupling between the fluorine atoms and adjacent protons (H4) would result in a characteristic splitting pattern, further confirming the structure.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for delineating the carbon-hydrogen framework of this compound and for evaluating its purity. bhu.ac.inox.ac.uk

¹H NMR provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound would show distinct signals for the protons at each carbon position (C2, C3, C4, and C6). The integration of these signals corresponds to the number of protons at each position. Furthermore, the coupling of protons on adjacent carbons (e.g., H2 with H3, H3 with H4) results in multiplet patterns that help to establish the connectivity of the carbon chain. The protons on C4 would also show coupling to the two fluorine atoms on C5.

¹³C NMR provides a direct look at the carbon skeleton of the molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each of the six carbon atoms. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., carboxylic acid, methylene (B1212753), methyl). oregonstate.edu The carbon atom bonded to the fluorine atoms (C5) will exhibit a characteristic chemical shift and will be split into a triplet in a proton-coupled spectrum due to one-bond C-F coupling. This technique is also highly effective for assessing the purity of the compound, as the presence of impurities would be revealed by additional peaks in the spectrum. ox.ac.uk

| ¹H NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| H2 | ~2.4 |

| H3 | ~1.8 |

| H4 | ~2.0 |

| H6 | ~1.6 (triplet) |

| ¹³C NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| C1 (COOH) | ~179 |

| C2 | ~34 |

| C3 | ~20 |

| C4 | ~37 (triplet) |

| C5 | ~124 (triplet) |

| C6 | ~24 (triplet) |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The multiplicity (e.g., triplet) is due to coupling with adjacent fluorine or hydrogen atoms.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. thermofisher.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This high accuracy allows for the determination of the elemental composition of the molecular ion, as the exact masses of atoms are unique. thermofisher.commdpi.com For this compound (C₆H₈F₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thereby providing definitive confirmation of its molecular formula. chromatographyonline.com

Fragmentation Pattern Analysis of Difluorinated Carboxylic Acids

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and offers valuable clues about its structure. tutorchase.com For carboxylic acids, characteristic fragmentation patterns include the loss of a hydroxyl group (-OH, mass loss of 17) and the loss of the entire carboxyl group (-COOH, mass loss of 45). libretexts.org

In the case of this compound, fragmentation would likely involve cleavage of the carbon-carbon bonds. The presence of the electronegative fluorine atoms would influence the fragmentation pathways. Common fragmentation patterns for difluorinated carboxylic acids could involve the loss of HF or other fluorine-containing fragments. Analysis of the masses of the resulting fragment ions helps to piece together the structure of the original molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

For this compound, the IR spectrum would show characteristic absorption bands for the different functional groups present. The most prominent of these would be the broad O-H stretch of the carboxylic acid group, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.org A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed around 1710 cm⁻¹. utdallas.edusavemyexams.com The C-F bonds would also exhibit characteristic stretching vibrations, typically in the region of 1000-1400 cm⁻¹. The C-H stretching and bending vibrations of the alkyl chain would also be present in the spectrum. libretexts.org

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | ~1710 (strong, sharp) |

| C-F | 1000-1400 |

| C-H (Alkyl) | 2850-3000 |

Identification of Characteristic Functional Group Vibrations (e.g., C=O, C-F)

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of this compound, IR spectroscopy is instrumental for confirming the presence of its two key functional groups: the carbonyl group (C=O) of the carboxylic acid and the carbon-fluorine bonds (C-F).

Carbonyl (C=O) Stretching Vibration

The carboxylic acid functional group possesses a carbonyl group that gives rise to one of the most intense and recognizable absorption bands in an IR spectrum. thieme-connect.de The position of this C=O stretching vibration is sensitive to the molecular environment, particularly hydrogen bonding. libretexts.org

In the condensed phase (liquid or solid), carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding lengthens and weakens the C=O double bond, which lowers its vibrational frequency. Consequently, the C=O stretching absorption for the dimer is observed in a broad band centered around 1710 cm⁻¹. openstax.org In a very dilute solution in a non-polar solvent, where the dimeric structure is disrupted, the monomeric form of the carboxylic acid can be observed, which absorbs at a higher frequency, typically around 1760 cm⁻¹. thieme-connect.deopenstax.org

The fluorine atoms at the C-5 position are relatively distant from the carbonyl group, so their electron-withdrawing inductive effect on the C=O bond is less pronounced compared to acids with alpha-fluorination. Therefore, the primary influence on the carbonyl absorption frequency remains the state of hydrogen bonding. The spectrum for this compound is expected to show a very strong and broad O-H stretch from approximately 2500 to 3300 cm⁻¹, overlapping the C-H stretching region, which is characteristic of a carboxylic acid dimer. libretexts.org

Table 1: Characteristic C=O Vibrational Frequencies for Carboxylic Acids This is an interactive table. Select a state to see the corresponding vibrational frequency.

| Molecular State | Typical C=O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| Dimeric (Hydrogen-Bonded) | 1710-1725 | openstax.org |

Carbon-Fluorine (C-F) Stretching Vibrations

The carbon-fluorine bond is the most polarized single bond in organic chemistry, leading to a large dipole moment that results in very strong IR absorption bands. rsc.org The region where C-F stretching occurs is typically between 1400 and 1000 cm⁻¹. The exact position and number of bands depend on the number of fluorine atoms attached to a single carbon.

For a compound with a single fluorine atom, a strong absorption band is typically seen between 1110 and 1000 cm⁻¹. wikipedia.org However, in the case of this compound, the presence of two fluorine atoms on the same carbon (a geminal difluoro group) causes the vibrational modes to couple. This coupling results in the splitting of the absorption into two distinct, strong bands: an asymmetric stretching vibration and a symmetric stretching vibration. wikipedia.org A systematic increase in the vibrational frequencies of C-F bond stretches is often predicted as the number of fluorine atoms on a carbon increases. aip.org For geminal difluoroalkanes, these two bands are characteristically found in the 1150-1080 cm⁻¹ region.

Table 2: Characteristic C-F Vibrational Frequencies This is an interactive table. Select a fluorination pattern to see the corresponding vibrational characteristics.

| Fluorination Pattern | Vibrational Mode | Typical Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Monofluoro (-CHF-) | Single Stretch | 1110-1000 | wikipedia.org |

| Geminal Difluoro (-CF₂-) | Asymmetric Stretch | 1150-1100 (approx.) | wikipedia.orgaip.org |

Table of Compounds

Application of 5,5 Difluorohexanoic Acid As a Chemical Building Block in Organic Synthesis

Synthetic Utility in Complex Molecule Construction

The strategic placement of the difluoromethylene group in 5,5-difluorohexanoic acid allows for its use in a variety of synthetic applications, from a precursor for ester derivatives to an intermediate in the assembly of more complex molecular architectures.

Precursor for the Synthesis of Esters

While the nomenclature "α,α-difluoroesters" refers to esters with two fluorine atoms on the carbon adjacent to the carbonyl group, this compound serves as a direct precursor to esters bearing a gem-difluoro group at the 5-position. The synthesis of these esters is readily achieved through standard esterification protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. wikipedia.orgchemguide.co.ukyoutube.com This reaction is typically performed by refluxing the acid and an excess of the alcohol (R'-OH) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. wikipedia.org The equilibrium of this reversible reaction is driven towards the product ester by removing the water formed during the reaction, often using a Dean-Stark apparatus. masterorganicchemistry.com

The general reaction is as follows: CH₃CF₂CH₂CH₂CH₂COOH + R'-OH ⇌ CH₃CF₂CH₂CH₂CH₂COOR' + H₂O

This method is versatile and allows for the preparation of a wide range of methyl, ethyl, and other alkyl esters of this compound, which can then be used in further synthetic transformations.

Intermediate in the Formation of Fluorinated γ-Lactones and γ-Lactams

The carbon backbone of this compound is a suitable scaffold for the synthesis of fluorinated heterocyclic structures like γ-lactones and γ-lactams, which are important motifs in medicinal chemistry. The synthesis of a γ-lactone from this compound would necessitate the introduction of a hydroxyl group at the γ-position (C4). A plausible synthetic route involves the selective halogenation of the γ-carbon, followed by nucleophilic substitution with a hydroxide (B78521) source to create the hydroxy acid intermediate. This intermediate can then undergo intramolecular esterification (lactonization), often promoted by acid catalysis, to yield the 5,5-difluoro-γ-hexanolactone.

Similarly, the formation of a 5,5-difluoro-γ-hexanolactam requires the presence of an amino group at the γ-position. This can be achieved by converting the γ-halo acid intermediate into a γ-azido acid, followed by reduction to the corresponding γ-amino acid. Subsequent intramolecular amide bond formation, typically achieved through heating or with the use of coupling agents, would yield the desired fluorinated γ-lactam. While direct conversions from this compound are not prominently documented, the syntheses of other fluorinated γ-lactams from suitable precursors are well-established, underscoring the feasibility of this approach. nih.gov

Building Block in Modular Synthesis of α-Arylated Carboxylic Acid Derivatives

The modular synthesis of α-arylated carboxylic acid derivatives is a powerful tool for creating libraries of drug-like molecules. Current time information in Bangalore, IN. this compound can be envisioned as a building block for such derivatives through a multi-step sequence. The key step is the introduction of an aryl group at the α-position (C2). A common strategy to achieve this is to first functionalize the α-position, for instance, through α-bromination of the corresponding acyl halide or ester.

This α-bromo-5,5-difluorohexanoic acid derivative can then serve as an electrophile in a transition-metal-catalyzed cross-coupling reaction, such as a palladium-catalyzed α-arylation. nih.govberkeley.edu This type of reaction has been successfully applied to α-fluoro carbonyl compounds and other activated systems. nih.govberkeley.edu The coupling of the α-bromo intermediate with various arylboronic acids (in a Suzuki-type coupling) or other organometallic aryl reagents would furnish α-aryl-5,5-difluorohexanoic acid derivatives. This modular approach allows for the introduction of a wide variety of aryl groups, providing access to a diverse range of complex fluorinated molecules. nih.gov

Strategies for Late-Stage Functionalization of Bioactive Molecules and Drug Leads

Late-stage functionalization (LSF) is a crucial strategy in drug discovery that allows for the modification of complex bioactive molecules to fine-tune their properties without requiring de novo synthesis. nih.govresearchgate.net The 5,5-difluorohexyl moiety can be introduced into drug leads or other bioactive molecules using this compound as the functionalizing agent.

A practical LSF strategy involves activating the carboxylic acid group of this compound, for example, by converting it to an acid chloride, an activated ester (like an N-hydroxysuccinimide ester), or by using standard peptide coupling reagents. This activated species can then react with nucleophilic functional groups, such as free hydroxyl or amino groups, present on the target bioactive molecule. This forms a stable ester or amide linkage, effectively tethering the difluoroalkyl chain to the complex scaffold. This approach is valuable for rapidly generating analogues with modified steric profiles, lipophilicity, and metabolic stability for structure-activity relationship (SAR) studies. nih.gov

Integration into Peptide and Biomacromolecular Systems

The incorporation of fluorinated moieties into peptides and other biomacromolecules is a widely used strategy to enhance their stability and modulate their biological activity.

Synthesis of Fluorinated Amino Acid Analogues for Peptide Modification

This compound is an ideal starting material for the synthesis of non-proteinogenic amino acid analogues, specifically 2-amino-5,5-difluorohexanoic acid, a fluorinated version of the natural amino acid norleucine. The introduction of such fluorinated amino acids can confer unique properties to peptides, including increased resistance to enzymatic degradation and altered conformational preferences. nih.gov

A viable synthetic pathway to 2-amino-5,5-difluorohexanoic acid begins with the α-bromination of this compound, which can be achieved under Hell-Volhard-Zelinsky reaction conditions. The resulting α-bromo acid can then be subjected to nucleophilic substitution with an ammonia (B1221849) source to install the α-amino group. A more controlled and widely used alternative is the Gabriel synthesis, where the α-halo ester derivative is reacted with potassium phthalimide, followed by hydrolysis to release the primary amine. youtube.comkhanacademy.org These methods provide access to the racemic fluorinated amino acid, which can then be used in peptide synthesis or resolved to obtain enantiomerically pure forms. nih.govnih.gov Once synthesized, this fluorinated amino acid analogue can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques, allowing for the creation of modified peptides with potentially enhanced therapeutic properties. genscript.com

Impact of Fluorine on Conformational Flexibility and Protein Structure

One of the key impacts of fluorination is the alteration of the conformational preferences of amino acid residues. For instance, the incorporation of fluorinated proline derivatives has been extensively studied to control the cis-trans isomerization of the peptide bond preceding the proline residue. The strong electron-withdrawing nature of the fluorine atom can influence the pucker of the pyrrolidine (B122466) ring and the rotational barrier of the amide bond. Specifically, (4R)-fluoroproline tends to favor a trans conformation, while (4S)-fluoroproline stabilizes the cis conformation. This level of control allows for the precise engineering of peptide and protein structures.

The impact of fluorination on protein stability has been demonstrated in various studies. For example, the incorporation of highly fluorinated amino acids, such as (S)-5,5,5,5',5',5'-hexafluoroleucine, into the B1 domain of protein G resulted in mutants with increased stability. mdpi.com These findings suggest that fluorinated amino acids are valuable building blocks for stabilizing β-sheet proteins, which are crucial for applications in therapeutics and biosensors. mdpi.com

Furthermore, fluorine can affect the folding and aggregation propensity of peptides. The substitution of valine residues with fluorinated analogs in a coiled-coil peptide that can form amyloid fibrils was found to influence the kinetics of this structural transition. An increase in the fluorine content accelerated the rate of folding into amyloid structures, an effect attributed to the interplay of increased hydrophobicity and size, alongside a decreased α-helical propensity. google.com

The introduction of fluorine can also modulate the conformational energy landscape of proteins under mechanical stress. Studies using single-molecule atomic force microscopy have revealed that global fluorination of a protein complex can alter its unfolding and unbinding pathways. Fluorination can lead to a more rigid structure, affecting the loading rate dependency and even creating new unbinding pathways. This highlights that mechanical stability and thermodynamic stability can be independently modulated through fluorination.

In addition to these effects, the fluorine atom can serve as a sensitive reporter for studying protein conformation and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing a powerful tool to probe subtle conformational changes, protein-ligand interactions, and folding processes.

The table below summarizes the effects of incorporating different fluorinated amino acids on protein and peptide properties, as detailed in various research findings.

| Fluorinated Amino Acid/System | Observed Effect | Research Finding |

| Hexafluoroleucine in α4H protein | Enhanced thermal and chemical stability. | The increased stability is attributed to the larger hydrophobic surface area of the fluorinated side chains, with minimal perturbation of the protein's core structure. lookchem.com |

| (4R)-Fluoroproline and (4S)-Fluoroproline | Control over peptide bond conformation. | (4R)-FPro stabilizes the trans acyl-FPro conformation, while (4S)-FPro favors the cis conformation due to stereoelectronic effects. |

| Fluorinated amino acids in Protein G B1 domain | Increased stability of β-sheet proteins. | Introduction of fluorinated amino acids like (S)-pentafluorophenylalanine and (S)-5,5,5,5',5',5'-hexafluoroleucine at a solvent-exposed position enhanced the protein's stability. mdpi.com |

| Fluorinated valine in amyloid-forming peptide | Accelerated folding into amyloid fibrils. | Increasing the fluorine content increased the rate of the conformational switch from a coiled coil to β-sheet-rich amyloid fibrils. google.com |

| Global fluorination of XMod-Doc(WT) complex | Altered mechanical unfolding pathways. | Fluorination rigidified the rupture potentials and generated a new unbinding pathway, demonstrating that mechanical and thermodynamic stability can be independently tuned. |

| Fluorinated Prolines | Reporter for ¹⁹F NMR studies. | The sensitivity of the ¹⁹F chemical shift to the local environment allows for detailed studies of protein conformation, interactions, and dynamics. |

Environmental Transformation and Degradation Studies of Fluorinated Carboxylic Acids

Mechanisms of Abiotic and Biotic Degradation

The degradation of FCAs can occur through various pathways, influenced by environmental conditions and the specific chemical structure of the compound. Both biological and non-biological processes contribute to their transformation.

Under anaerobic conditions, a key process for the degradation of halogenated compounds is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. wikipedia.org This process is mediated by microorganisms that can use halogenated compounds as electron acceptors in a form of respiration known as organohalide respiration. wikipedia.org The enzymes central to this process are reductive dehalogenases. biorxiv.org

While microbial reductive defluorination has been documented for some per- and polyfluoroalkyl substances (PFAS), particularly those with unsaturated bonds or branching, it is generally considered a challenging process due to the high strength of the C-F bond. digitellinc.comacs.orgnih.govnih.gov For instance, studies on unsaturated C6 fluorinated carboxylic acids have shown that they can undergo reductive defluorination. digitellinc.comacs.orgnih.gov However, saturated and perfluorinated structures are typically more recalcitrant. To date, there is a lack of specific studies on the microbial reductive defluorination of 5,5-Difluorohexanoic acid. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) at the 5-position presents a significant energetic barrier to microbial cleavage under anaerobic conditions.

In aerobic environments, microorganisms can employ different enzymatic strategies to degrade FCAs. Studies on short-chain FCAs have demonstrated that aerobic defluorination is possible, often through cometabolism where the degradation occurs in the presence of another primary substrate. nih.govillinois.edu

A significant pathway for aerobic defluorination involves the cleavage of the C-F bond at the β-position relative to the carboxylic acid group, particularly when there are hydrogen atoms on the α-carbon. nih.gov This process can be initiated by acyl-CoA dehydrogenases. For this compound, the gem-difluoro group is located at the δ-position, not the β-position. Therefore, direct β-C-F bond cleavage as described for other FCAs is not a primary degradation pathway.

However, other aerobic degradation mechanisms could be relevant. For straight-chain alkanes, degradation is often initiated by monooxygenase enzymes that hydroxylate the terminal or sub-terminal carbon atom. nih.govresearchgate.net In the case of this compound, a putative aerobic pathway could involve initial oxidation at the terminal methyl group (ω-oxidation) or at one of the methylene (B1212753) groups of the alkyl chain. Subsequent enzymatic steps could potentially lead to intermediates where a C-F bond is more susceptible to cleavage. The presence of unsaturation has been shown to enhance aerobic microbial defluorination, but this compound is a saturated compound. acs.orgnih.gov Therefore, its aerobic degradation is expected to be slow.

Fluorinated carboxylic acids can be formed in the atmosphere through the oxidation of volatile precursor compounds. researchgate.net Precursors such as fluorotelomer alcohols (FTOHs) can be transported over long distances in the atmosphere and subsequently degrade to form a variety of PFCAs. researchgate.netpops.intresearchgate.net The atmospheric lifetime of FTOHs is estimated to be around 20 days, allowing for their widespread distribution before degradation. pops.int The degradation process involves reaction with hydroxyl radicals (•OH) and can lead to the formation of a series of PFCAs with different chain lengths. researchgate.netresearchgate.net

While specific atmospheric precursors for this compound have not been identified, it is plausible that it could be formed from the atmospheric degradation of C6 polyfluorinated alkanes or alcohols. Hydrolysis is another potential abiotic degradation pathway. However, the C-F bond is generally very stable towards hydrolysis under typical environmental conditions. rutgers.eduyoutube.com The hydrolysis of fluorinated olefins has been reported, but this is not directly applicable to the saturated structure of this compound. oup.comoup.com

Structure-Reactivity Relationships in Environmental Fate

The environmental persistence and degradation pathways of FCAs are strongly dependent on their molecular structure. Factors such as the length of the fluoroalkyl chain, the degree and position of fluorine substitution, and the presence of branching or other functional groups all play a crucial role.

Studies on various classes of per- and polyfluoroalkyl substances have shown that both the length of the carbon chain and the presence of branching can significantly affect their environmental behavior and degradation. For example, some branched isomers of perfluorooctanoic acid (PFOA) have been observed to have different bioaccumulation potentials and half-lives compared to their linear counterparts. pops.int

In the context of degradation, the position of fluorine atoms is critical. Research on fluorinated cycloalkanes has shown that the position of a gem-difluoro group influences the compound's physicochemical properties and metabolic stability. acs.orgnih.gov For this compound, the gem-difluoro group is distant from the carboxylic acid function, which may influence its susceptibility to enzymatic attack compared to isomers with fluorines closer to the carboxyl group. The presence of unsaturation is a key factor that generally enhances biodegradability. acs.orgnih.gov As a saturated C6 compound, this compound is expected to be less reactive than unsaturated analogues.

The cleavage of a C-F bond by microbial enzymes is a highly specific process. The vulnerability of a C-F bond is determined by its position within the molecule and the presence of activating structural features. As mentioned, C-F bonds at the β-position to a carboxyl group are more susceptible to aerobic cleavage. nih.gov

The presence of a gem-difluoro group, as in this compound, presents a unique structural feature. While direct microbial cleavage of a gem-difluoroalkane structure is challenging, some enzymes have been shown to catalyze C-F bond cleavage. biorxiv.orgnih.govrsc.org These include certain dehalogenases and metalloenzymes. biorxiv.orgrsc.org The reactivity of the gem-difluoro group can be influenced by neighboring functional groups. For instance, gem-difluoroalkenes exhibit specific reactivity patterns, although these are not directly analogous to the saturated structure of this compound. nih.govsioc-journal.cnacs.org The stability of the C-F bonds in this compound, coupled with the lack of activating groups in close proximity to the difluorinated carbon, suggests a high resistance to microbial cleavage.

The following table summarizes the structural features of this compound in the context of known degradation-influencing factors.

| Structural Feature | Relevance to Degradation | Implication for this compound |

| Chain Length | C6 | Short-chain, which can sometimes be more amenable to degradation than long-chain analogues. |

| Saturation | Saturated alkyl chain | Lacks the enhanced reactivity associated with unsaturated C=C bonds. acs.orgnih.gov |

| Fluorination Pattern | gem-difluoro at C-5 | High stability of the C-F bonds. Distant from the activating carboxyl group. |

| Functional Group | Carboxylic acid | Provides a potential site for initial enzymatic recognition and activation (e.g., CoA-ligation). |

Comparative Degradability of Different Classes of Fluorinated Carboxylic Acids

The environmental persistence and degradation pathways of fluorinated carboxylic acids (FCAs) are not uniform across the class. Instead, they are profoundly influenced by the molecule's specific structure, particularly the number and location of fluorine atoms on the carbon chain. The strength of the carbon-fluorine (C-F) bond makes these compounds generally resistant to natural degradation. nih.gov However, the degree of fluorination and the presence of other atoms or functional groups create significant differences in their environmental fate. nih.govacs.org

The primary determinant of an FCA's degradability is whether it is perfluorinated or polyfluorinated. Perfluorinated carboxylic acids (PFCAs), where all hydrogen atoms on the carbon chain (except for the carboxylic acid head) have been replaced by fluorine, are exceptionally persistent. nsf.gov In contrast, polyfluorinated carboxylic acids, which contain at least one carbon-hydrogen (C-H) bond, are generally more susceptible to degradation. nsf.gov

For this compound, a polyfluorinated compound, its degradability is expected to be significantly different from its perfluorinated analogue, perfluorohexanoic acid (PFHxA). The presence of C-H bonds in the structure of this compound provides potential sites for microbial enzymatic attack, which are absent in PFHxA. nsf.govunit.no

Influence of Molecular Structure on Degradability

Research into structure-activity relationships reveals key factors governing FCA degradation:

Degree of Fluorination : Perfluorinated compounds like perfluorooctanoic acid (PFOA) are highly resistant to both biological and chemical degradation under typical environmental conditions. nsf.govmdpi.com Their degradation often requires aggressive, energy-intensive methods. researchgate.net Polyfluorinated compounds, by virtue of their C-H bonds, are more readily transformed.

Position of Fluorine Atoms : The location of fluorine substitution is critical. For instance, aerobic microbial defluorination is often observed in structures with C-H bonds at the α-carbon (adjacent to the carboxyl group) and C-F bonds at the β-carbon. nsf.gov In this compound, the fluorine atoms are distant from the carboxyl group, suggesting that initial degradation steps might occur on the hydrocarbon portion of the chain.

Unsaturation : The presence of carbon-carbon double bonds (C=C), particularly in the α,β-position, has been shown to be crucial for biotransformation under anaerobic conditions, facilitating reductive defluorination. nih.govnih.gov

Chain Length : For PFCAs, thermal degradation resistance can increase with shorter chain lengths, as the cleavage of C-C bonds becomes more difficult. researchgate.net However, shorter-chain alternatives are often favored due to lower bioaccumulation potential. cfpua.org

Branching and Other Functional Groups : Branched fluorinated acids and those containing ether linkages (perfluoroalkyl ether carboxylic acids or PFECAs) exhibit different degradation behaviors compared to their linear, full-carbon-chain counterparts. acs.orgfigshare.comescholarship.org Ether bonds can be a point of cleavage, sometimes leading to more profound degradation than seen in PFCAs. acs.orgescholarship.org

Comparative Degradation Data

Direct experimental data on the degradation of this compound is limited in publicly available literature. However, by comparing its structure to other FCAs for which data exists, its likely environmental behavior can be inferred. The following table summarizes findings for various FCAs, providing a basis for comparison.

Based on these comparisons, this compound occupies an intermediate position in terms of expected degradability. It is not as persistent as perfluorinated acids like PFHxA due to its significant hydrocarbon character. The degradation process would likely initiate via pathways common for non-fluorinated fatty acids, such as β-oxidation, until the fluorinated portion of the molecule is reached, potentially resulting in the formation of shorter, more persistent fluorinated acid metabolites. The vulnerability of the C-F bonds themselves on the fifth carbon would likely require specific enzymatic machinery not commonly found in typical microbial consortia. nsf.gov

Table of Mentioned Compounds

Future Research Directions and Emerging Challenges in 5,5 Difluorohexanoic Acid Research

Paving the Way for Greener Synthesis: Sustainable and Efficient Methodologies

The development of environmentally benign and efficient methods for the synthesis of 5,5-difluorohexanoic acid is a primary area of future research. Current methods often rely on harsh reagents and conditions, limiting their broad applicability and scalability.

Moving Beyond Metals: Innovations in Transition Metal-Free and Organocatalytic Fluorination

A significant push in modern synthetic chemistry is the reduction of reliance on transition metals, which can be costly and pose toxicity concerns. For the synthesis of this compound, this translates to the development of novel transition-metal-free and organocatalytic fluorination protocols. Recent advancements have highlighted the potential of C-H functionalization, which could theoretically allow for the direct conversion of hexanoic acid derivatives to the desired difluorinated product, obviating the need for pre-functionalized substrates.

Organocatalysis, in particular, offers a promising avenue. Catalysts based on small organic molecules can mediate a variety of transformations with high selectivity and under mild conditions. Future work will likely focus on designing organocatalysts that can selectively activate the C-H bonds at the 5-position of a hexanoic acid derivative for subsequent fluorination. This approach could lead to more sustainable and cost-effective synthetic routes.

The Quest for Precision: Exploration of Novel and Selective Fluorinating Reagents

The choice of fluorinating reagent is critical to the success of any fluorination reaction. While reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used for electrophilic fluorination, there is a continuous search for new reagents with improved selectivity, safety, and efficiency. For the synthesis of a gem-difluoro compound like this compound, reagents that can controllably introduce two fluorine atoms at a single carbon center are of high importance.

Future research will likely focus on the design and synthesis of novel fluorinating agents that are tailored for the selective gem-difluorination of unactivated alkyl chains. This includes the development of reagents that can operate under milder conditions and are compatible with a wider range of functional groups, such as the carboxylic acid moiety in this compound. The table below summarizes some of the commonly used fluorinating agents and their characteristics, highlighting the ongoing need for innovation in this area.

| Fluorinating Reagent | Type | Key Features |

| Selectfluor | Electrophilic | Bench-stable, crystalline solid; versatile for various fluorinations. |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Crystalline, air-stable; often used in metal-catalyzed C-H fluorination. |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | Effective for deoxofluorination of alcohols and carbonyls; can be thermally unstable. |

| (Trifluoromethyl)dibenzothiophenium salts | Electrophilic | Used for trifluoromethylation. |

Decoding the Reaction: Advanced Mechanistic Insights and Computational Predictions

A deeper understanding of the fundamental mechanisms of C-F bond formation is crucial for the rational design of new synthetic methods and for predicting the properties of fluorinated molecules.

Unraveling the Intricacies: Deeper Elucidation of Complex C-F Bond Transformation Mechanisms

The mechanisms of C-F bond formation can be complex, involving ionic, radical, or concerted pathways. Elucidating these mechanisms for the synthesis of gem-difluoroalkanes is a key research challenge. Understanding whether a reaction proceeds through a stepwise or concerted mechanism, and identifying the nature of the key intermediates, can provide valuable insights for optimizing reaction conditions and improving yields and selectivity.

Future studies will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, to probe the mechanisms of fluorination reactions relevant to the synthesis of this compound. The goal is to gain a detailed picture of the reaction pathway, which will enable the development of more efficient and predictable synthetic strategies.

The Power of Prediction: Enhancement of Computational Models for Reactivity and Material Design

Computational chemistry has become an indispensable tool in modern chemical research. Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and calculate various molecular properties. For this compound, computational models can be used to predict its reactivity, conformational preferences, and potential interactions with biological targets or other molecules in a material.

Future efforts will focus on developing more accurate and predictive computational models. This includes the use of advanced theoretical methods and the incorporation of solvent effects to better simulate real-world reaction conditions. Enhanced computational models will not only aid in the design of new synthetic routes but also in the prediction of the properties of materials and biochemical probes derived from this compound.

Broadening the Horizons: Expansion of Applications in Materials Science and Biochemical Probes

The unique properties of this compound make it an attractive building block for various applications. Future research will explore its potential in materials science and as a tool for studying biological systems.

The introduction of gem-difluoro groups into polymers can significantly alter their properties, such as thermal stability, chemical resistance, and dielectric constant. This compound could serve as a monomer for the synthesis of novel fluorinated polyesters or polyamides. The presence of the difluoro group on the alkyl chain could lead to materials with unique properties that are not achievable with other fluorinated monomers. Future research will involve the synthesis and characterization of polymers derived from this compound and the evaluation of their potential applications in areas such as advanced coatings, membranes, and electronic materials.

Design of Novel Fluorinated Compounds with Tunable Properties

The future of fluorinated compounds lies in the rational design of molecules with specific, tunable properties to enhance performance while minimizing environmental persistence and toxicity. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological characteristics, including acidity, lipophilicity, and metabolic stability. mdpi.comresearchgate.net This offers a powerful tool for creating advanced materials and pharmaceuticals. mdpi.com

One promising avenue of research is the integration of fluorine with bio-based building blocks. mdpi.com For instance, derivatives of furfural, a compound sourced from biomass, can be fluorinated to create novel monomers for more sustainable fluoropolymers. mdpi.comnih.gov This approach allows for the creation of materials with tailored properties, such as high thermal stability or specific transparencies, by carefully selecting the bio-based platform and the degree of fluorination. mdpi.com Research in this area could lead to the development of new compounds inspired by the this compound structure but incorporating features that allow for controlled degradation or reduced biological uptake. The challenge remains to balance the unique advantages conferred by fluorine with environmental stewardship, moving away from persistent chemical structures.

Development of Environmentally Benign Fluorinated Alternatives

A significant challenge in replacing PFAS is replicating their high-performance properties, such as water and oil repellency, with safer, non-persistent substances. thesustainableinnovation.com While short-chain PFAS like this compound were introduced as alternatives to long-chain versions, they are also persistent and mobile in the environment, prompting a search for truly benign alternatives. greyb.comchemicalproductsokc.com

Current research is exploring several fluorine-free and bio-based options:

Bio-based Polymers: Materials derived from renewable resources like plants and algae are being investigated. thesustainableinnovation.com For example, 2,5-Furandicarboxylic acid (FDCA), derived from biomass, is a promising replacement for petroleum-based terephthalic acid in the production of polyesters like PEF (polyethylene furanoate), which has excellent barrier properties and is recyclable. nih.govmdpi.comncsu.edu

Silica-based Coatings: Coatings derived from silica, an abundant natural mineral, can provide water and oil repellency without the use of PFAS chemistry. lisam.com These coatings are non-toxic and biocompatible. lisam.com

Non-fluorinated Polymers: In the textile and food packaging industries, research is focused on developing non-fluorinated polymers and plant-based coatings that provide the necessary repellent properties. chemicalproductsokc.com

Fluorine-Free Foams: In firefighting applications, effective fluorine-free foams (FFF) have been developed that work by blanketing a fire, offering a safer and more sustainable alternative to PFAS-containing foams. lisam.com

The goal is to move towards a "green chemistry" approach, designing materials that are effective for their intended purpose but break down into harmless substances after their service life. thesustainableinnovation.com

Strategies for Environmental Remediation and Decontamination

The environmental persistence of short-chain PFAS such as this compound requires the development of effective remediation and decontamination technologies. These compounds are mobile in water, making them a challenge for conventional water treatment processes. nih.gov Research is focused on both harnessing biological processes and advancing physical-chemical methods to break the strong carbon-fluorine bond.

Bioengineering Approaches for Enhanced Microbial Defluorination

Microbial degradation offers a potentially sustainable and low-energy solution for remediating fluorinated contaminants. ucsf.edunih.govnih.gov The core of this strategy is the biological cleavage of the carbon-fluorine bond, a process known as defluorination. While some microorganisms have shown the ability to degrade certain PFAS precursors, the final degradation products, such as perfluoroalkyl carboxylic acids (PFCAs), are often highly resistant to further microbial action. nih.gov

Bioengineering plays a crucial role in overcoming these limitations. Future research directions include:

Enzyme Engineering: Identifying and optimizing enzymes, such as laccases and other dehalogenases, that can catalyze the cleavage of C-F bonds. nih.gov Genetic and protein engineering techniques can be used to enhance the efficiency and substrate specificity of these enzymes for compounds like this compound.

Metabolic Engineering: Engineering robust microorganisms, such as Pseudomonas putida, to create microbial cell factories capable of controlled defluorination. renewable-carbon.eu This involves creating new metabolic pathways within the bacteria to break down fluorinated structures. renewable-carbon.eu

Synthetic Biology: Designing and constructing novel biological systems and consortia of microbes specifically tailored for the complete mineralization of fluorinated xenobiotics.

A significant challenge is that the degradation process can be inhibited by the toxicity of the fluoride (B91410) ions released. renewable-carbon.eu Therefore, successful bioengineering approaches must also consider and enhance the microbe's resistance to fluoride.

Novel Physico-Chemical Methods for Targeted Degradation of Fluorinated Contaminants

Alongside biological methods, advanced physico-chemical processes are being developed to destroy persistent fluorinated compounds. researchgate.net These methods typically involve the generation of highly reactive species that can break the stable C-F bond. However, a common challenge is that the degradation of long-chain PFAS often results in the formation of more persistent short-chain PFCAs, and short-chain compounds themselves are often more difficult to degrade. researchgate.netmdpi.com

Several promising techniques are under investigation for their applicability to short-chain compounds like this compound:

| Remediation Technology | Description | Typical Efficacy for Short-Chain PFAS | Reference |

| Photocatalysis | Uses a semiconductor catalyst (e.g., TiO₂) and UV light to generate reactive oxygen species that degrade contaminants. | Lower efficacy; removal is often due to physical adsorption rather than chemical decomposition. | iwaponline.com |

| Electrochemical Oxidation | Employs specialized anodes (e.g., Boron-Doped Diamond) to generate powerful oxidizing agents that can mineralize PFAS. | Can achieve degradation, but efficiency may be lower than for long-chain compounds. | researchgate.net |

| Sonolysis | Uses high-frequency ultrasound to create cavitation bubbles. The extreme temperatures and pressures inside these collapsing bubbles pyrolyze the PFAS molecules. | Longer-chain PFAS degrade faster; short-chain compounds are less efficiently removed. | researchgate.net |

| Advanced Reduction Processes (ARPs) | Utilizes hydrated electrons, typically generated by UV light and a catalyst like sulfite, to reductively cleave C-F bonds. | Has shown significant success in the defluorination of both PFOA and PFOS. | iwaponline.com |

| Plasma Technology | Involves creating an electrical discharge in or near water to produce a plasma field with a high concentration of reactive species that degrade contaminants. | Effective, but the presence of other substances in the water can slow the degradation of short-chain PFAS. | researchgate.net |

Future work in this area aims to improve the energy efficiency of these technologies and to develop hybrid systems that combine different methods to achieve complete mineralization of a wide range of fluorinated contaminants, including challenging short-chain compounds. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 5,5-Difluorohexanoic acid in a laboratory setting?

Synthesis typically involves fluorination of hexanoic acid derivatives using reagents like diethylaminosulfur trifluoride (DAST) or SF₄ under controlled anhydrous conditions. Purification may require column chromatography or recrystallization to isolate the product. Key challenges include avoiding side reactions (e.g., over-fluorination) and ensuring regioselectivity at the 5,5-positions. Analytical validation via NMR and LC-MS/MS is critical to confirm structure and purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for confirming fluorination positions and quantifying isomer ratios.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used to detect trace impurities and verify molecular weight.

- X-ray Crystallography (via SHELX): Provides definitive structural confirmation when single crystals are obtainable .

Q. What safety considerations are critical when handling this compound in laboratory environments?

Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent inhalation or skin contact. Fluorinated acids can release corrosive HF upon decomposition; neutralize spills with calcium carbonate. Store in sealed containers away from oxidizers. Safety protocols should align with SDS guidelines for structurally similar fluorinated compounds .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

Cross-validate results using standardized methods (e.g., DSC for melting point, HPLC for solubility). Environmental factors (humidity, solvent grade) and sample purity must be rigorously controlled. Collaborative inter-laboratory studies can resolve inconsistencies, as seen in PFAS research .

Q. What strategies isolate and identify isomers or byproducts formed during this compound synthesis?

- Chromatography: Reverse-phase HPLC or GC-MS separates isomers based on polarity differences.

- Spectroscopy: High-resolution MS and ²D NMR (e.g., COSY, HSQC) distinguish structural analogs.

- Reactivity Probes: Use Ellman’s reagent (2,2’-dinitro-5,5’-dithiodibenzoic acid) to detect thiol byproducts via photometric assays .

Q. How does fluorination at the 5,5-positions influence electronic and steric properties in supramolecular chemistry applications?

Fluorine’s electronegativity enhances hydrogen-bond acceptor strength, stabilizing interactions with proton donors in host-guest systems. Steric effects from the CF₂ groups can restrict conformational flexibility, as observed in fluorinated phthalic acid derivatives. Computational modeling (DFT) predicts these effects in catalytic or self-assembly systems .

Q. What computational approaches predict the reactivity of this compound in catalytic cycles or enzyme interactions?

Density Functional Theory (DFT) calculates charge distribution and transition states for reactions like esterification. Molecular docking studies (e.g., AutoDock Vina) simulate binding affinities with enzymes, leveraging structural data from crystallography (SHELX-refined PDB files) .

Methodological Tables

| Analytical Challenge | Recommended Technique | Key Parameters |

|---|---|---|

| Isomer separation | Reverse-phase HPLC | C18 column, 0.1% TFA in H₂O/ACN gradient |

| Trace impurity detection | LC-MS/MS (MRM mode) | m/z 193 → 149 (quantitative transition) |

| Structural confirmation | X-ray crystallography (SHELXL) | R-factor < 5%, resolution ≤ 1.0 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.